![molecular formula C21H20N4O2S B2448998 2-((2-甲基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丙酰胺 CAS No. 1190001-11-6](/img/structure/B2448998.png)
2-((2-甲基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” is a derivative of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine . It is a part of a class of compounds that have been synthesized and evaluated for their growth inhibition in human solid tumor and leukemia cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides followed by Michael addition . The formation of 3-methyl substituted derivatives was found to be regioselective .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using 1H NMR spectral and X-Ray data . The molecular conformations of the products in the solution and in the crystal form were discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include acylation and Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The IR (KBr) values were 3387, 3113, 2678, 1747, 1659, 1575, 1460, 1205 cm-1 . The MS [M+] (m/z) was 265 and the 1H-NMR (DMSO-d6) values were also reported .科学研究应用
抗肿瘤活性
与 2-((2-甲基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丙酰胺 结构相关的化合物的研究在抗癌药物开发领域显示出巨大的前景。一系列基于 4(3H)-喹唑啉酮骨架的三甲氧基苯胺类化合物被合成并评估了其对 57 个细胞系的抗肿瘤活性。某些化合物表现出广谱抗肿瘤效率,对肾癌和肺癌细胞系以及白血病和 SR 白血病细胞系具有显着的活性。这表明此类化合物在靶向癌症治疗中的潜力 (Mohamed 等人,2016)。
Alpha1-肾上腺素能受体拮抗剂
对喹唑啉酮化学结构的进一步研究导致发现了有效的 alpha1-肾上腺素能受体拮抗剂。这些化合物已被合成,并显示出对 alpha1-肾上腺素能受体具有高亲和力,这对于开发治疗高血压和良性前列腺增生等疾病的新型治疗剂具有重要意义。该研究突出了喹唑啉酮衍生物在调节受体活性方面的多功能性,为新型药理剂的开发提供了途径 (Chern 等人,1998)。
心脏兴奋剂活性
喹唑啉酮核团的潜在心脏兴奋剂活性也得到了评估。为此目的合成的衍生物在动物模型中显示出显着的正性肌力作用,表明它们在治疗心脏相关疾病中的潜在用途。这表明对喹唑啉酮结构的修饰可以产生具有靶向生理效应的化合物,为心脏治疗研究开辟了新的途径 (Bell 等人,1989)。
抗过敏药
在过敏治疗领域,与喹唑啉酮结构相关的 (E)-3-(4-氧代-4H-喹唑啉-3-基)-2-丙烯酸系列在临床前模型中表现出有效的抗过敏活性。这突出了喹唑啉酮衍生物在开发新的抗过敏药物中的潜力,有助于更好地理解结构变化如何影响生物活性和治疗潜力 (LeMahieu 等人,1983)。
作用机制
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
属性
IUPAC Name |
2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDTCRIANAOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。